MK-1454

STING agonism EC50 cyclic dinucleotide

MK-1454 (ulevostinag) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the stimulator of interferon genes (STING) protein. It was developed by Merck for immuno‑oncology applications and has been evaluated in multiple Phase 1 and Phase 2 clinical trials, both as monotherapy and in combination with the anti‑PD‑1 antibody pembrolizumab, for advanced solid tumors and lymphomas.

Molecular Formula
Molecular Weight
Cat. No. B1574655
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMK-1454
SynonymsMK-1454;  MK 1454;  MK1454; 
Structural Identifiers
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

MK-1454 (Ulevostinag) for Research Procurement: A Clinical-Stage Cyclic Dinucleotide STING Agonist


MK-1454 (ulevostinag) is a synthetic cyclic dinucleotide (CDN) that acts as a potent agonist of the stimulator of interferon genes (STING) protein [1]. It was developed by Merck for immuno‑oncology applications and has been evaluated in multiple Phase 1 and Phase 2 clinical trials, both as monotherapy and in combination with the anti‑PD‑1 antibody pembrolizumab, for advanced solid tumors and lymphomas [2]. Biochemically, MK‑1454 binds to the ligand‑binding domain of human STING and triggers the production of type I interferons and pro‑inflammatory cytokines, thereby activating innate and adaptive antitumor immunity [1].

Why MK-1454 Cannot Be Simply Replaced by Another CDN‑Class STING Agonist


Although synthetic CDNs such as ADU‑S100, BMS‑986301, and BI 1387446 share the same target class, they differ markedly in stereochemistry, phosphorothioate‑linkage positioning, STING‑variant selectivity, and species‑cross‑reactivity [1]. These structural nuances give rise to divergent biochemical EC₅₀ values, pharmacokinetic half‑lives, and clinical monotherapy vs. combination‑therapy response rates that prevent one‑to‑one substitution without altering experimental outcomes [2]. The quantitative evidence below specifies where MK‑1454 departs from its closest analogs and defines the contexts in which it should be preferentially selected.

MK-1454 (Ulevostinag) Procurement‑Relevant Differentiation: Quantitative Evidence vs. Closest CDN Analogs


Biochemical STING Activation Potency: MK‑1454 vs. ADU‑S100 (Human WT STING EC₅₀)

In a human STING‑expressing reporter‑cell assay, MK‑1454 activated wild‑type human STING with an EC₅₀ of 0.8 nM . In contrast, ADU‑S100 (MIW815) was reported to exhibit an EC₅₀ of approximately 12 µM in a comparable THP‑1‑Blue ISG reporter line, representing a >10 000‑fold difference in molar potency [1].

STING agonism EC50 cyclic dinucleotide human WT STING

Human STING Variant Coverage: MK‑1454 Retains Potency Against the Common HAQ Subtype

MK‑1454 was tested against the human STING HAQ subtype (R71H‑G230A‑R293Q), a prevalent loss‑of‑function allele; it retained strong activity with an EC₅₀ of 2.3 nM, only ~3‑fold higher than the WT EC₅₀ of 0.8 nM . In contrast, the native ligand 2'3'‑cGAMP shows an EC₅₀ of ~400 nM for the HAQ variant [1].

STING variant HAQ subtype pharmacogenomics precision oncology

Clinical Differentiation: MK‑1454 + Pembrolizumab Combination Activity in Anti‑PD‑1‑Naïve HNSCC

In the Phase 1 MK‑1454‑001 trial, MK‑1454 monotherapy showed 0 % objective response rate (ORR), whereas the combination with pembrolizumab achieved a 24 % partial response rate in patients who had not previously received checkpoint inhibitors [1]. In comparison, ADU‑S100 monotherapy showed a 5 % ORR in a similarly heavily pre‑treated population [2].

clinical trial HNSCC pembrolizumab combination immunotherapy

Mouse Pharmacokinetics: Rapid Plasma Clearance of MK‑1454 Following Intravenous Administration

In female C57BL/6 mice dosed intravenously at 1 mg/kg, MK‑1454 exhibited a plasma half‑life (t₁/₂) of 2.1 ± 0.3 hours and a clearance (CL) of 15 ± 2 mL/kg/min . For comparison, ADU‑S100 showed a mouse plasma t₁/₂ of approximately 30 minutes after intravenous administration, indicating that MK‑1454 provides a ~4‑fold longer exposure window [1].

pharmacokinetics mouse half-life intravenous

Stereochemical Complexity: MK‑1454 as a Single, Defined Diastereomer vs. Mixed Isomer Preparations

MK‑1454 is a single, fully defined diastereomer containing two bridging (Rp)‑phosphorothioate linkages, achieved through a highly diastereoselective enzymatic synthesis [1]. In contrast, early‑generation CDNs such as ML RR‑S2 CDA (ADU‑S100) are often obtained as mixtures of diastereomers that require chiral chromatographic separation to isolate the active species [2].

stereochemistry diastereomer thiophosphate synthesis

Mouse vs. Human STING Potency Balance: MK‑1454 Shows Consistent Cross‑Species Activity

MK‑1454 activates mouse WT STING with an EC₅₀ of 1.5 nM, compared to its human WT STING EC₅₀ of 0.8 nM, a ratio of approximately 1.9‑fold . In contrast, the endogenous ligand 2'3'‑cGAMP shows an EC₅₀ of ~500 nM for mouse STING versus ~100 nM for human STING, a ~5‑fold species difference [1].

species cross-reactivity mouse STING translational model

Optimal Research and Pre‑Clinical Application Scenarios for MK‑1454 (Ulevostinag)


Combination Immunotherapy Studies with Anti‑PD‑1 Checkpoint Blockade

Given the clinical evidence that MK‑1454 monotherapy yields minimal response but achieves a 24 % partial response rate when combined with pembrolizumab in anti‑PD‑1‑naïve patients [1], MK‑1454 is best suited for in‑vivo syngeneic tumor models that evaluate STING‑agonist plus anti‑PD‑1 combination regimens. Studies designed to leverage MK‑1454’s intratumoral administration route and its demonstrated synergy with PD‑1 blockade can maximize translational relevance.

Pharmacogenomic Studies Incorporating STING Variant Alleles

Because MK‑1454 retains potent activity against the HAQ STING variant (EC₅₀ 2.3 nM vs. 0.8 nM for WT) that affects ~20 % of the population , it is the preferred CDN for in‑vitro experiments in genetically diverse human PBMC panels or isogenic cell lines expressing different STING alleles. This application is critical for biomarker‑stratified immunotherapy development.

Mouse Tumor Models Requiring Durable Drug Exposure from Intratumoral Injection

With a mouse plasma half‑life of 2.1 hours after intravenous dosing—~4‑fold longer than ADU‑S100 (t₁/₂ ≈ 0.5 h) —MK‑1454 provides a wider temporal window for immune activation following intratumoral administration. This pharmacokinetic advantage supports less frequent dosing schedules in preclinical efficacy studies.

Synthesis and Process Chemistry Research on Stereochemically Pure CDNs

The successful enzymatic cascade synthesis that delivers MK‑1454 as a single (Rp,Rp)‑diastereomer without the need for chiral separation or protecting groups [2] makes it an outstanding reference standard for laboratories developing scalable, green‑chemistry routes to stereochemically complex CDN therapeutics.

Quote Request

Request a Quote for MK-1454

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.